Structural Identity Verified by High-Resolution Mass Spectrometry: DP-1 Confirmation Against Imipenem Dimer (DP-2) and Imipenem-Cilastatin Adduct (DP-3)
In a stability study simulating clinical infusion conditions (0.9% NaCl and 5% glucose), the primary degradation product DP-1—corresponding to the β-lactam ring-opened imipenem hydrolysate, i.e., Imipenem EP Impurity B—was identified by ESI-Q-TOF-MS/MS with a [M+H]⁺ ion at m/z 318, which matches the monoisotopic mass of Impurity B (317.10 Da + H⁺) [1]. This species was resolved with a mass accuracy error of 1.25 ppm. DP-2 (the drug dimer) was detected at m/z 599 (mass error -0.33 ppm), and DP-3 (the imipenem-cilastatin adduct) at m/z 658 (mass error 1.82 ppm) [1]. These three degradation products represent distinct chemical pathways: monomeric hydrolysis (DP-1), intermolecular dimerization (DP-2), and drug–excipient interaction (DP-3). Only DP-1 matches the molecular identity of Imipenem EP Impurity B.
| Evidence Dimension | Accurate mass identification of degradation products by HRMS |
|---|---|
| Target Compound Data | DP-1 (Imipenem EP Impurity B): [M+H]⁺ m/z 318; elemental composition confirmed; mass error 1.25 ppm |
| Comparator Or Baseline | DP-2 (imipenem dimer): m/z 599, mass error -0.33 ppm; DP-3 (imipenem-cilastatin adduct): m/z 658, mass error 1.82 ppm |
| Quantified Difference | Δm/z DP-1 vs. DP-2 = 281 Da; Δm/z DP-1 vs. DP-3 = 340 Da; mass accuracy within <2 ppm for all three species |
| Conditions | Imipenem in 0.9% NaCl and 5% glucose infusion solutions; HPLC-DAD separation; ESI-Q-TOF-MS/MS detection |
Why This Matters
This data proves that Impurity B can be unambiguously distinguished from co-occurring degradation products (dimer, cilastatin adduct) by HRMS, which is essential for peak tracking during forced degradation studies and stability-indicating method validation.
- [1] Barbosa FDS, et al. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion. Biomed Chromatogr. 2019;33(4):e4471. doi:10.1002/bmc.4471. PMID: 30549056. View Source
